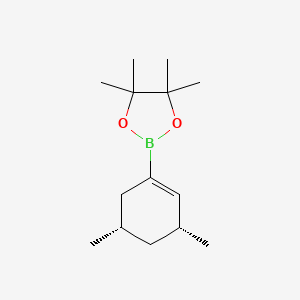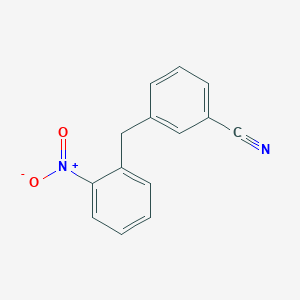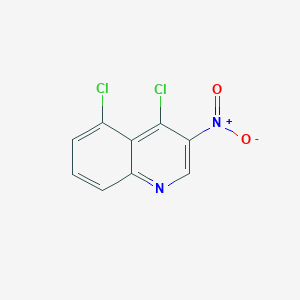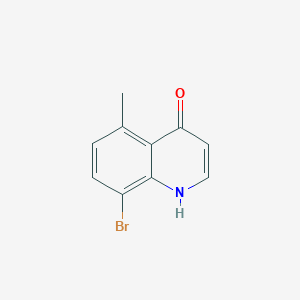![molecular formula C14H10F2N2 B11872764 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The formation of N-difluoromethylated pyridines involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method includes the use of metal-catalyzed cross-couplings and Minisci-type radical chemistry for the difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-free strategies and novel difluorocarbene reagents has streamlined access to this compound, making it more feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, making it a valuable candidate for drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Difluoromethylpyridine: This compound is a bioisosteric replacement of pyridine-N-oxide and has shown similar or better activity in various biological assays.
N-Difluoromethylated Pyridines: These compounds are synthesized using ethyl bromodifluoroacetate and have improved spectroscopic properties compared to their non-fluorinated analogues.
Difluoromethyl 2-pyridyl Sulfone: This compound is used as a versatile carbonyl gem-difluoroolefination reagent.
Uniqueness
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features and the presence of the difluoromethyl group, which enhances its lipophilicity, bioavailability, and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H10F2N2 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)12-8-11-10(6-7-17-14(11)18-12)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Clé InChI |
MVDOLARBZNEWGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)




![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)




![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
